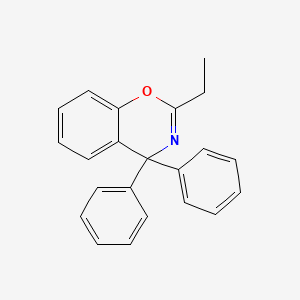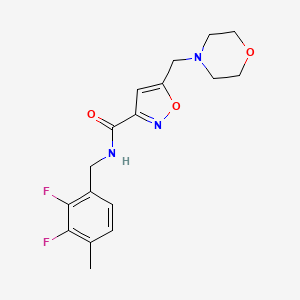
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide, also known as MB-P, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can then react with cellular components, such as lipids, proteins, and DNA, leading to cell death or apoptosis.
Biochemical and Physiological Effects:
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide has been found to have a low toxicity profile, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide is its high singlet oxygen quantum yield, which makes it an effective photosensitizer for photodynamic therapy. Additionally, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide has been found to have a low toxicity profile, which is beneficial for further research. However, one limitation of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide is its limited solubility in aqueous solutions, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide, including the development of new synthesis methods to improve its solubility and efficacy, as well as the investigation of its potential applications in other fields, such as drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide involves the reaction of 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with 6-methyl-1,3-benzothiazol-2-amine and 3-bromoanisole in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide has been studied for its potential applications in various fields, including photodynamic therapy, cancer treatment, and neuroprotection. In photodynamic therapy, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide has been shown to have a high singlet oxygen quantum yield, which makes it a promising photosensitizer for the treatment of cancer and other diseases. In cancer treatment, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In neuroprotection, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-propoxybenzamide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-12-29-19-11-7-8-17(14-19)23(28)24-20-15-22-21(13-16(20)2)25-27(26-22)18-9-5-4-6-10-18/h4-11,13-15H,3,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBPFOASJVDCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)
![N-[4-(4-chlorophenoxy)phenyl]pentanamide](/img/structure/B5029942.png)
![5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5029951.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5029955.png)


![1-[(4-butylphenyl)sulfonyl]-4-isonicotinoylpiperazine](/img/structure/B5029974.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
![3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5029984.png)
![4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5030008.png)
![N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5030028.png)
![1-allyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030047.png)
